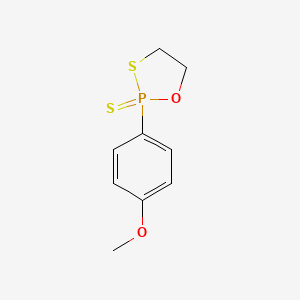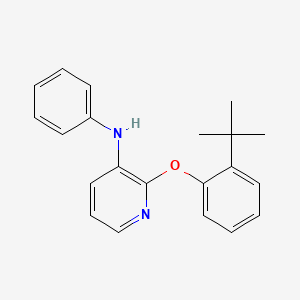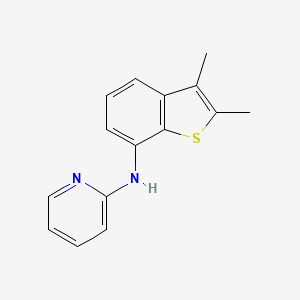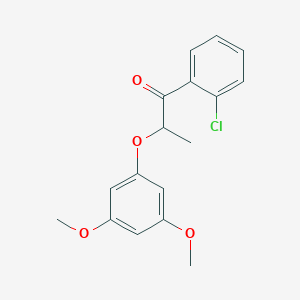
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a 1,3,2lambda~5~-oxathiaphospholane ring, which is a five-membered ring containing phosphorus, sulfur, and oxygen atoms. The compound also features a 4-methoxyphenyl group attached to the phosphorus atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of 4-methoxyphenylphosphorodichloridate with a thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the replacement of the methoxy group with the nucleophile, forming various substituted derivatives.
科学研究应用
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways involving phosphorus and sulfur-containing compounds.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with molecular targets through its reactive phosphorus and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition studies or drug development.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-oxide: This compound is similar in structure but contains an oxygen atom instead of a sulfur atom in the ring.
4-Methoxyphenylphosphorodichloridate: A precursor in the synthesis of the target compound, it contains two chlorine atoms attached to the phosphorus atom.
2-(4-Methoxyphenyl)-1,3,2lambda~5~-dioxaphospholane: This compound has two oxygen atoms in the ring instead of sulfur and oxygen.
Uniqueness
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to the presence of both phosphorus and sulfur atoms in its ring structure This combination imparts specific reactivity and properties that are not observed in compounds with only oxygen or sulfur atoms
属性
CAS 编号 |
928793-08-2 |
|---|---|
分子式 |
C9H11O2PS2 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C9H11O2PS2/c1-10-8-2-4-9(5-3-8)12(13)11-6-7-14-12/h2-5H,6-7H2,1H3 |
InChI 键 |
VSDBEBOEUIBCBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)P2(=S)OCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)



![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)


![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)




